molecular formula C7H9Cl2NO3S B14397636 Methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate CAS No. 88095-66-3

Methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate

Katalognummer: B14397636
CAS-Nummer: 88095-66-3
Molekulargewicht: 258.12 g/mol
InChI-Schlüssel: AGPNRPUFUWSOIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate is a chemical compound that belongs to the thiazolidine family Thiazolidines are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate typically involves the reaction of l-cysteine methyl ester hydrochloride with dichloroacetyl chloride and ketones. This one-pot synthesis method is efficient and yields the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce the activity of detoxifying enzymes like glutathione S-transferase in plants, which helps protect them from herbicide damage . The compound may also interact with other enzymes and receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 3-(dichloroacetyl)-1,3-thiazolidine-2-carboxylate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

88095-66-3

Molekularformel

C7H9Cl2NO3S

Molekulargewicht

258.12 g/mol

IUPAC-Name

methyl 3-(2,2-dichloroacetyl)-1,3-thiazolidine-2-carboxylate

InChI

InChI=1S/C7H9Cl2NO3S/c1-13-7(12)6-10(2-3-14-6)5(11)4(8)9/h4,6H,2-3H2,1H3

InChI-Schlüssel

AGPNRPUFUWSOIJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1N(CCS1)C(=O)C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.